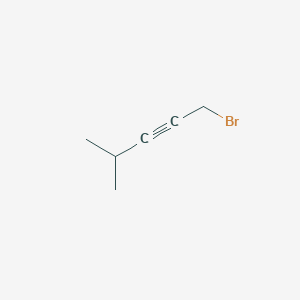
1-Bromo-4-methylpent-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-methylpent-2-yne is an organic compound with the molecular formula C6H9Br. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a bromine atom attached to the first carbon and a methyl group attached to the fourth carbon in a pent-2-yne chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-methylpent-2-yne can be synthesized through various methods. One common method involves the reaction of 4-methyl-1-pentanol with phosphorus tribromide (PBr3) to form 1-bromo-4-methylpentane, which is then subjected to dehydrohalogenation to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-methylpent-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Addition Reactions: The triple bond can undergo electrophilic addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) to form dihalides or haloalkenes.
Reduction Reactions: The compound can be reduced to form alkenes or alkanes using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Phosphorus Tribromide (PBr3): Used for the bromination of alcohols.
Sodium Amide (NaNH2): Used for dehydrohalogenation reactions.
Hydrogen Gas (H2): Used in reduction reactions with a suitable catalyst.
Major Products Formed
1-Bromo-4-methylpentane: Formed by the substitution of the hydroxyl group in 4-methyl-1-pentanol.
4,5-Dibromopent-1-yne: Formed by the addition of bromine to the triple bond.
Scientific Research Applications
1-Bromo-4-methylpent-2-yne has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-4-methylpent-2-yne involves its reactivity due to the presence of the bromine atom and the triple bond. The bromine atom can participate in nucleophilic substitution reactions, while the triple bond can undergo electrophilic addition reactions. These reactions are facilitated by the electron-rich nature of the triple bond and the electron-withdrawing effect of the bromine atom .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methylpentane: Similar structure but lacks the triple bond.
4-Methylpent-2-yne: Similar structure but lacks the bromine atom.
1-Bromo-2-methylbutane: Similar structure but with a different carbon chain arrangement.
Uniqueness
1-Bromo-4-methylpent-2-yne is unique due to the presence of both a bromine atom and a triple bond in its structure. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C6H9Br |
|---|---|
Molecular Weight |
161.04 g/mol |
IUPAC Name |
1-bromo-4-methylpent-2-yne |
InChI |
InChI=1S/C6H9Br/c1-6(2)4-3-5-7/h6H,5H2,1-2H3 |
InChI Key |
WHWGUOWOKJPSAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B12980023.png)
![2-Bromo-6,6-dimethyl-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B12980031.png)

![2-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-2,3-dicarboxylate](/img/structure/B12980062.png)
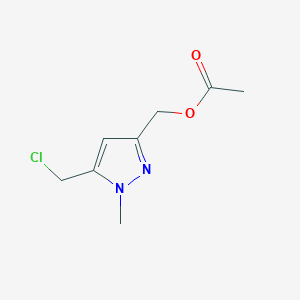
![(S)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12980080.png)
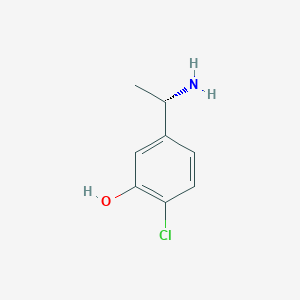

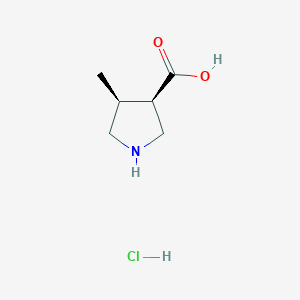
![tert-Butyl 8-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12980097.png)
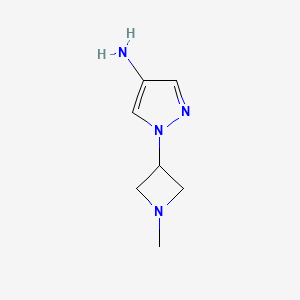
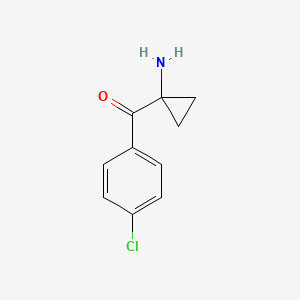
![(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine](/img/structure/B12980101.png)

